3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
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Overview
Description
Preparation Methods
The synthesis of RU-33965 involves the formation of the imidazobenzodiazepine core structure with a cyclopropyl carbonyl group. The specific synthetic routes and reaction conditions are not widely published, but it typically involves multi-step organic synthesis techniques. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
RU-33965 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
RU-33965 has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: Investigating the effects of benzodiazepine receptor inverse agonists on the GABAA receptor and their potential therapeutic applications.
Pharmacology: Studying the compound’s effects on behavioral vigilance and cognitive functions in animal models.
Drug Development: Exploring its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mechanism of Action
RU-33965 exerts its effects by acting as an inverse agonist at the GABAA receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist, potentially reducing the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system. This can lead to increased neuronal excitability and has implications for its use in treating conditions such as anxiety and cognitive disorders .
Comparison with Similar Compounds
RU-33965 is similar to other benzodiazepine receptor ligands, such as RU-34030 and Ro19-4603. it is unique in its specific structure and low-efficacy inverse agonist activity. Other similar compounds include:
RU-34030: Another 3-cyclopropyl carbonyl imidazobenzodiazepine with similar effects on the GABAA receptor.
Ro19-4603: A full benzodiazepine agonist used for comparison in studies.
RU-33965’s uniqueness lies in its specific chemical structure and its distinct pharmacological profile as a low-efficacy inverse agonist, which differentiates it from other benzodiazepine receptor ligands .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
122321-05-5 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H15N3O2/c1-18-8-13-14(15(20)10-6-7-10)17-9-19(13)12-5-3-2-4-11(12)16(18)21/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
KNOYNQIVNYWKJR-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4 |
Canonical SMILES |
CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4 |
Appearance |
Solid powder |
Key on ui other cas no. |
122321-05-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RU 33965; RU-33965; RU33965; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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